N-ethyl-N-isopropyl-tryptamine
Overview
Description
N-ethyl-N-isopropyl-tryptamine is a chemical compound belonging to the tryptamine family. It is known for producing psychedelic and hallucinogenic effects. This compound was likely first synthesized by the American psychopharmacologist Alexander Shulgin .
Preparation Methods
The synthesis of N-ethyl-N-isopropyl-tryptamine typically involves the formation of the indole ring, a significant heterocyclic system in natural products and drugs The reaction conditions often involve the use of palladium catalysis on tosyl or Boc-protected enamines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and efficiency .
Chemical Reactions Analysis
N-ethyl-N-isopropyl-tryptamine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives, while reduction can lead to the formation of simpler amines .
Scientific Research Applications
N-ethyl-N-isopropyl-tryptamine has several scientific research applications. In chemistry, it is used to study the structure-activity relationships of tryptamines and their derivatives . In biology, it serves as a tool to investigate the effects of psychedelic compounds on the brain and neurotransmitter systems . In medicine, it is studied for its potential therapeutic effects, although its safety profile and efficacy are not well-established . Additionally, it has applications in the industry for the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of N-ethyl-N-isopropyl-tryptamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor . This interaction leads to altered perceptions of reality and psychedelic effects. The compound may also modulate other serotonin receptors, monoamine transporters, and trace amine-associated receptors . The exact molecular targets and pathways involved are still under investigation, but the primary effects are mediated through the 5-HT2A receptor .
Comparison with Similar Compounds
N-ethyl-N-isopropyl-tryptamine is closely related to other tryptamines such as diethyltryptamine and N,N-diisopropyltryptamine . These compounds share a similar indole ring structure and produce comparable psychedelic effects. this compound is unique in its specific substitution pattern, which may result in different pharmacological properties and potency . Other similar compounds include serotonin, melatonin, and psilocybin, which also belong to the tryptamine family and have varying effects on the brain and body .
Properties
IUPAC Name |
N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-4-17(12(2)3)10-9-13-11-16-15-8-6-5-7-14(13)15/h5-8,11-12,16H,4,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZLBYMOYCJZRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1=CNC2=CC=CC=C21)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660346 | |
Record name | N-Ethyl-N-(1-methylethyl)-1H-indole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848130-11-0 | |
Record name | Ethylisopropyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848130110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyl-N-(1-methylethyl)-1H-indole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYLISOPROPYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63J8CXV5Z8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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